molecular formula C7H11NO2 B13283716 7-Oxabicyclo[2.2.1]heptane-2-carboxamide

7-Oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B13283716
M. Wt: 141.17 g/mol
InChI Key: PURCZZYJLZFPGX-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Organic Synthesis and Medicinal Chemistry

Bridged bicyclic systems are a class of organic compounds characterized by two rings sharing three or more common atoms, creating a rigid, three-dimensional framework. ontosight.ai This structural rigidity is a highly desirable feature in medicinal chemistry for several reasons. By locking the molecule into a specific conformation, it can lead to more selective binding to biological targets such as enzymes and receptors, potentially increasing potency and reducing off-target effects. acs.orgnih.gov

Furthermore, the introduction of bridged systems into a chemical structure can positively influence the pharmacokinetic properties of a drug candidate. These scaffolds can help to decrease lipophilicity and enhance metabolic stability, crucial parameters in the development of orally bioavailable drugs. The defined spatial arrangement of substituents on a bridged bicyclic core allows for precise control over the molecule's shape, which is a key aspect of rational drug design.

Overview of the 7-Oxabicyclo[2.2.1]heptane Scaffold in Complex Molecule Construction

The 7-oxabicyclo[2.2.1]heptane, also known as oxanorbornane, is a prominent bridged bicyclic system found in a number of naturally occurring compounds with interesting biological activities. researchgate.net This scaffold is a valuable building block in organic synthesis, often utilized as a starting material for the construction of more complex molecular architectures. researchgate.netmdpi.com

One of the most common methods for synthesizing the 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction between furan (B31954) and a suitable dienophile. researchgate.net This reaction's reliability and stereochemical predictability make the scaffold readily accessible. Derivatives of 7-oxabicyclo[2.2.1]heptane have been investigated for a variety of applications, including their use as key precursors in the synthesis of A2a receptor antagonists and as selective inhibitors of enzymes like the serine/threonine phosphatase PP5, which is relevant in cancer therapy. acs.orgnih.govresearchgate.net

Recent research has also explored the functionalization of the 7-oxabicyclo[2.2.1]heptane framework. For instance, palladium-catalyzed directed arylation has been used to introduce aryl and heteroaryl groups onto the scaffold with high diastereoselectivity. researchgate.net This ability to modify the core structure is crucial for creating libraries of compounds for fragment-based drug discovery. researchgate.net

The Role of Carboxamide Functionalities in Chemical Research and Design

The carboxamide group (-CONH-) is one of the most important functional groups in chemistry and biology. It forms the backbone of peptides and proteins and is a ubiquitous feature in a vast number of pharmaceuticals. jocpr.com Its significance stems from a combination of stability and the ability to participate in hydrogen bonding. jocpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)

InChI Key

PURCZZYJLZFPGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Oxabicyclo 2.2.1 Heptane 2 Carboxamide and Its Derivatives

Cycloaddition Strategies for the 7-Oxabicyclo[2.2.1]heptane Core

Cycloaddition reactions, particularly the Diels-Alder reaction, represent the most prevalent and atom-economical strategy for constructing the 7-oxabicyclo[2.2.1]heptane core. researchgate.netnih.govresearchgate.net This approach involves the [4+2] cycloaddition of a furan (B31954) derivative, serving as the diene, with an olefinic or acetylenic dienophile. researchgate.netresearchgate.net

Diels-Alder Reactions of Furan and Olefinic/Acetylenic Dienophiles

The Diels-Alder reaction between furan and various dienophiles is a cornerstone for the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.netsmolecule.com Furan, despite its aromatic character, can function as a diene in cycloaddition reactions. However, furan is a relatively unreactive diene, and its reactions are often reversible, which can lead to challenges in achieving high yields and selectivity. mdpi.com

Regioselectivity and Diastereoselectivity in Adduct Formation

The stereochemical outcome of the Diels-Alder reaction is a critical aspect, with the formation of endo and exo isomers being a key consideration. Generally, the endo adduct is kinetically favored, forming faster, while the exo adduct is the thermodynamically more stable product. mdpi.com The distribution of these diastereomers can be influenced by reaction conditions such as temperature. mdpi.com

Regioselectivity becomes important when unsymmetrical furans and dienophiles are used. The orientation of the substituents in the resulting cycloadduct is governed by a combination of electronic and steric factors. mdpi.com For instance, in the reaction of 2-substituted furans with monosubstituted alkenes, charge interactions tend to favor the "ortho" regioisomer, whereas steric hindrance can promote the formation of the "meta" isomer. mdpi.com Computational studies have been employed to understand and predict the regioselectivity in these reactions, noting that electron-donating groups on the furan generally favor the formation of the more sterically hindered product, while electron-withdrawing groups lead to the opposite regioisomer. nih.gov

Influence of Dienophile Substituents on Cycloaddition Outcomes

The nature of the substituents on both the furan (diene) and the dienophile plays a crucial role in the outcome of the Diels-Alder reaction. rsc.orgrsc.org Furans bearing electron-donating groups are generally more reactive, while those with electron-withdrawing groups exhibit lower reactivity. mdpi.comrsc.orgresearchgate.net Conversely, the reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. rsc.org

Catalytic Approaches in Diels-Alder Reactions (e.g., Boron Trifluoride Diethyl Etherate, Copper(I) Catalysis)

To overcome the inherent low reactivity of furan as a diene, various catalytic methods have been developed. Lewis acids are commonly employed to activate the dienophile, thereby accelerating the reaction rate. mdpi.com Boron trifluoride diethyl etherate is one such Lewis acid that has been used to catalyze reactions involving furan derivatives. rsc.org Lewis acidic zeolites have also been investigated as heterogeneous catalysts, showing the ability to significantly lower the activation barrier for the Diels-Alder reaction between furan and methyl acrylate. researchgate.netacs.org

Copper(I) complexes have also emerged as effective catalysts for enantioselective Diels-Alder reactions of furans. researchgate.net These catalysts can provide high yields and excellent enantioselectivity, leading to the formation of specific stereoisomers of the 7-oxabicyclo[2.2.1]heptane product. researchgate.net

Gold(I)-Catalyzed Cycloisomerization for Oxabicyclo[2.2.1]heptane Construction

An alternative to the Diels-Alder reaction for the synthesis of the 7-oxabicyclo[2.2.1]heptane core is the gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.net This methodology provides a highly regio- and stereoselective route to a variety of substituted 7-oxabicyclo[2.2.1]heptanes. researchgate.netresearchgate.net The reaction proceeds through a cascade sequence involving the gold(I)-catalyzed cycloisomerization followed by a semi-pinacol-type 1,2-alkyl migration. researchgate.net This approach has been successfully applied in the total synthesis of natural products, demonstrating its utility in complex molecule synthesis. researchgate.net

Related Intramolecular and Intermolecular Cycloaddition Pathways

Both intramolecular and intermolecular cycloaddition strategies have been employed for the synthesis of the 7-oxabicyclo[2.2.1]heptane framework. Intramolecular Diels-Alder reactions of furan derivatives, where the diene and dienophile are tethered within the same molecule, can be a powerful strategy for constructing complex, polycyclic systems. researchgate.netmit.edursc.org

Intermolecular approaches, as discussed in the context of the Diels-Alder reaction, remain a fundamental and widely used method. mdpi.com Additionally, other types of cycloadditions, such as the [3+2] cycloaddition of homoallylic nitrones, can also lead to the formation of related 1-aza-7-oxabicyclo[2.2.1]heptane structures. nih.gov

Stereoselective and Enantioselective Synthesis of the 7-Oxabicyclo[2.2.1]heptane-2-carboxamide Framework

Achieving high levels of stereocontrol is a central challenge in the synthesis of the 7-oxabicyclo[2.2.1]heptane core. Modern organic synthesis has addressed this through various approaches, including the use of chiral auxiliaries, enzymatic processes, and asymmetric catalysis, to produce enantiomerically pure or enriched compounds.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been effectively applied to the synthesis of the 7-oxabicyclo[2.2.1]heptane system.

One notable example involves a diastereoselective intramolecular Diels-Alder reaction where (R)-phenylglycinol serves as the chiral auxiliary. rsc.orgresearchgate.net This strategy allows for the construction of the bicyclic moiety with a high degree of stereocontrol. rsc.org The auxiliary guides the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. Subsequent removal of the phenylglycinol group yields the enantiomerically enriched 7-oxabicyclo[2.2.1]heptane core, which can then be advanced to the target carboxamide. The effectiveness of this method relies on the predictable steric influence of the auxiliary on the transition state of the key bond-forming step.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the inherent stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This approach is widely used to obtain enantiomerically pure precursors of this compound. researchgate.netgoogle.com

The kinetic resolution of racemic esters of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a well-established procedure. researchgate.netgoogle.comuniovi.es In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains unchanged. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated chemically.

Several lipases have been identified as effective for this transformation. For instance, Lipase A from Candida antarctica (CAL-A) has been used for the scalable enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid through the resolution of its butyl ester. researchgate.netresearchgate.net Similarly, the lipase from Candida rugosa has been employed to resolve the corresponding methyl ester. researchgate.netgoogle.com The choice of enzyme and the nature of the ester's alkyl group can significantly influence the selectivity and efficiency of the resolution. uniovi.es

Table 1: Lipase-Mediated Resolution of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid Esters

Enzyme SourceSubstrateOutcomeReference
Candida antarctica Lipase A (CAL-A)Racemic butyl 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylateEnantioselective hydrolysis to produce (1R,2S,4S)-carboxylic acid researchgate.netresearchgate.net
Candida rugosa LipaseRacemic methyl 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylateKinetic resolution to yield (R)-(+)-carboxylic acid researchgate.netgoogle.com

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of bicyclic systems, chiral Rhodium(III) catalysis has emerged as a powerful tool.

A notable application is the three-component 1,2-carboamidation of bridged bicyclic alkenes, such as 7-oxabicyclo[2.2.1]heptene derivatives. nih.govacs.orgresearchgate.netnih.gov This reaction utilizes a chiral Cp-derived Rh(III) catalyst to orchestrate the syn-addition of an aromatic C-H bond and an amidating reagent across the double bond of the alkene. nih.govresearchgate.netnih.gov The methodology is highly modular and provides access to a wide range of 1,2-disubstituted products with promising enantioselectivity. nih.govresearchgate.net This process is significant as it not only constructs the stereocenters on the bicyclic core with high control but also simultaneously installs a precursor to the carboxamide moiety in a single step. nih.gov

Introduction and Derivatization of the Carboxamide Moiety

Once the stereochemically defined 7-oxabicyclo[2.2.1]heptane framework is established, the focus shifts to the installation and diversification of the carboxamide group. This can be achieved through classical amidation of a carboxylic acid precursor or through more advanced multi-component strategies.

The most direct method for synthesizing this compound is the coupling of the corresponding carboxylic acid with an amine. This transformation is typically facilitated by a peptide coupling agent.

A practical example is the synthesis of an N-aryl derivative, which can also function as a directing group for further functionalization. The synthesis of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide was accomplished by reacting the exo-carboxylic acid precursor with 8-aminoquinoline (B160924). researchgate.net The reaction was mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent, to afford the target amide in high yield. researchgate.net This standard amidation procedure provides a reliable route to a diverse range of N-substituted carboxamides from the enantiomerically pure carboxylic acid precursors obtained via methods like enzymatic resolution.

Table 2: Synthesis of an Amide via Carboxylic Acid Coupling

Carboxylic Acid PrecursorAmineCoupling ReagentProductYieldReference
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid8-aminoquinolineHATU(1R,2S,4S)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide90% researchgate.net

Multi-component reactions, where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. As mentioned previously, Rh(III)-catalyzed three-component reactions provide a powerful strategy for the direct carboamidation of unsaturated oxabicyclic precursors. nih.govacs.orgnih.gov

This approach simultaneously forges a C-C bond and a C-N bond across the alkene, directly installing both an aryl/alkyl group and an amide functionality. nih.govresearchgate.net The reaction is versatile, accommodating a variety of C-H bond substrates (with directing groups), bridged bicyclic alkenes (including oxygen-bridged variants), and dioxazolones as the amidating source. nih.govacs.orgnih.gov The ability to use a chiral Rh(III) catalyst renders the process asymmetric, yielding enantiomerically enriched products. nih.gov This strategy represents a highly convergent and advanced method for synthesizing complex derivatives of this compound.

Functionalization of Existing Amide Groups within the Oxabicyclic Scaffold

The direct functionalization of the 7-oxabicyclo[2.2.1]heptane scaffold can be effectively achieved by leveraging the inherent reactivity of an existing amide group. One prominent strategy involves the use of a directing group to facilitate site-selective C-H activation and subsequent arylation.

Recent research has demonstrated the successful Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net This methodology utilizes an 8-aminoquinoline moiety as a directing group, which is incorporated as an amide at the 2-position of the scaffold. The synthesis of the starting material, (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, is achieved through a multi-step sequence starting from the Diels-Alder reaction of furan and acrylonitrile. researchgate.net Subsequent reduction of the resulting adduct, hydrolysis of the nitrile to a carboxylic acid, and finally, amidation with 8-aminoquinoline yields the desired substrate. researchgate.net

The directed arylation is then carried out using a palladium catalyst, with arylated products being formed in high yields, up to 99%, and heteroarylated products in yields up to 88%, all with complete diastereoselectivity. researchgate.net The reaction conditions are crucial for achieving high efficacy and selectivity.

Table 1: Key Research Findings on Directed Arylation

Feature Description
Directing Group 8-aminoquinoline
Catalyst Palladium-based
Substrate (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Product Yields Up to 99% for arylated products, up to 88% for heteroarylated products
Selectivity Complete diastereoselectivity

| Significance | Enables precise functionalization of the oxabicyclic core |

This approach allows for the introduction of a wide range of aryl and heteroaryl groups onto the bicyclic scaffold, significantly expanding the chemical space accessible for this class of compounds. The 8-aminoquinoline directing group can later be cleaved to provide valuable 3D fragments for applications in drug discovery. researchgate.net

Scalable and Continuous Process Development for Synthetic Routes

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and efficient processes. For derivatives of 7-oxabicyclo[2.2.1]heptane, significant strides have been made in creating robust and continuous manufacturing methodologies.

While the direct scalable synthesis of this compound is not extensively detailed, the large-scale production of its key precursor, 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and related derivatives has been a focus of process chemistry. A notable advancement is the adaptation of a batch synthesis to a continuous-flow microreactor system for a pharmaceutical intermediate, (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester. acs.org This transition was motivated by the need to manage a highly exothermic step and an acylazide intermediate safely. acs.org The continuous process allowed for the synthesis to be performed under safe operating conditions with high yields for each of the three steps (96%, 94%, and 84%, respectively). acs.org

The use of microreactors offers several advantages for this class of compounds, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, making it an economically viable and scalable option for industrial production. acs.orgbiosynth.com Furthermore, patents have been filed for industrially advantageous methods for producing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, which are precursors to the saturated systems. google.com These methods often focus on optimizing the initial Diels-Alder reaction to produce the desired endo or exo isomers in high yield under mild conditions. google.com

The principles of continuous flow chemistry and process optimization demonstrated for these closely related precursors can be logically extended to the synthesis of this compound itself. A continuous amidation of the corresponding carboxylic acid or ester in a flow reactor would be a promising route for its large-scale production.

Table 2: Comparison of Batch vs. Continuous Synthesis for a Related Derivative

Parameter Batch Synthesis Continuous Microreactor Synthesis
Safety Challenges with exothermic steps and hazardous intermediates acs.org Enhanced safety due to small reaction volumes and superior heat exchange acs.org
Control Less precise control over temperature and mixing Precise control over reaction time, temperature, and stoichiometry acs.org
Yields Variable High and consistent yields (e.g., 96%, 94%, 84% for individual steps) acs.org

| Scalability | Scaling up can be problematic | Readily scalable by numbering-up reactors or longer run times biosynth.com |

Chemical Reactivity and Mechanistic Investigations of 7 Oxabicyclo 2.2.1 Heptane 2 Carboxamide

Ring-Opening Reactions of the 7-Oxabicyclo[2.2.1]heptane System

The inherent strain in the 7-oxabicyclo[2.2.1]heptane core makes it susceptible to ring-opening reactions under various conditions. These transformations are crucial for the synthesis of highly functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives, which are valuable building blocks for natural products and pharmaceuticals.

Under basic conditions, the 7-oxabicyclo[2.2.1]heptane system can undergo a retro-Diels-Alder reaction, which is a type of β-elimination. This process involves the cleavage of the oxygen bridge to yield acyclic diene carboxamides. The reaction is typically promoted by bases such as sodium hydroxide (B78521) in ethanol. The driving force for this reaction is the release of ring strain.

An unusual strain-releasing reaction has been observed in a related dimethylbicyclo[2.2.1]heptane system. This reaction, promoted by a base, involves substitution at a chiral carbon followed by a spontaneous, concerted ring opening. This process highlights the influence of the strained C2-C3-C4 bonds and the C2 bridgehead, leading to an anti-endo elimination. diva-portal.org

The strained nature of the 7-oxabicyclo[2.2.1]heptane skeleton makes it amenable to nucleophilic ring-opening reactions. These reactions are often catalyzed by transition metals, such as rhodium(I), and can proceed with a wide range of nucleophiles. nih.gov This methodology provides a regioselective route to functionalized cyclohexene derivatives, with the nucleophile typically attacking the carbon atom distal to the bridgehead substituent. nih.gov

The cleavage of the oxygen bridge is a key transformation in the synthesis of various natural products. acs.org Various methods have been developed to achieve this, including treatment with strong acids, reductive elimination, and alkylative bridge cleavage. acs.org The steric hindrance created by bridgehead substituents can direct the nucleophilic attack to the less hindered position.

Rearrangement reactions of the 7-oxabicyclo[2.2.1]heptane framework can lead to the formation of novel and complex ring systems. For instance, derivatives of this bicyclic system can be converted into bridged bicyclic lactones that possess a quaternary stereocenter through stereospecific hydroformylation. Furthermore, tandem metathesis reactions, such as Ring-Rearrangement Metathesis (RRM), which combine ring-opening metathesis (ROM) with ring-closing metathesis (RCM) or cross-metathesis (CM) in a single operation, can generate intricate molecular frameworks that are otherwise difficult to access. researchgate.net

C-H Functionalization of the Bridged Bicyclic Framework

Direct C-H functionalization of the 7-oxabicyclo[2.2.1]heptane scaffold represents an efficient and atom-economical approach to introduce new functional groups. This strategy avoids the need for pre-functionalized substrates, thereby streamlining synthetic routes.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C(sp³)-H bonds. researchgate.net In the context of 7-oxabicyclo[2.2.1]heptane-2-carboxamide, the amide group can act as a directing group to guide the metal catalyst to a specific C-H bond. This has been successfully applied in the β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.netresearchgate.net

In a notable example, a pendent 8-aminoquinoline (B160924) directing group at the 2-position of the bicyclic system facilitates the palladium-catalyzed β-arylation. researchgate.net This reaction proceeds with high yields and complete diastereoselectivity, affording the corresponding arylated products. researchgate.netresearchgate.net The reaction conditions are compatible with a range of electron-neutral, -rich, and -deficient aryl iodides, as well as ortho-, meta-, and para-substituted aryl iodides. researchgate.net

Table 1: Palladium-Catalyzed β-Arylation of this compound Derivatives
EntryAryl IodideProductYield (%)Diastereoselectivity
14-Iodoanisole3-(4-methoxyphenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide99Complete
2Iodobenzene3-phenyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide95Complete
34-Iodobenzotrifluoride3-(4-(trifluoromethyl)phenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide85Complete
42-Iodothiophene3-(thiophen-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide88Complete

The directing group plays a crucial role in controlling the regioselectivity and diastereoselectivity of the C-H functionalization reaction. In the palladium-catalyzed β-arylation of this compound bearing an 8-aminoquinoline directing group, the arylation occurs exclusively at the β-position with complete diastereoselectivity, yielding only the exo diastereomer. researchgate.net

The formation of minor diarylated side products has been observed, with the nature of these byproducts depending on the electronic properties of the aryl iodide coupling partner. researchgate.netresearchgate.net Electron-deficient aryl iodides tend to form minor amounts of diarylated ring-opened compounds. researchgate.net The high level of stereocontrol achieved in these reactions is a testament to the well-defined transition state enforced by the directing group and the rigid bicyclic framework.

Transformations of the Carboxamide Group

The carboxamide moiety is a versatile functional group that can be converted into a range of other functionalities or used as a handle for coupling reactions.

The primary amide of this compound can be transformed into amines, carbamates, or ureas via an isocyanate intermediate through classic rearrangement reactions such as the Hofmann or Curtius rearrangements. wikipedia.orgthermofisher.comchemistrysteps.commasterorganicchemistry.com

The Hofmann rearrangement involves treating the primary carboxamide with a halogen (e.g., bromine) and a strong base. thermofisher.comchemistrysteps.com This process converts the amide into an intermediate isocyanate, which is typically not isolated but hydrolyzed in situ to yield a primary amine with one less carbon atom than the starting amide. If the reaction is performed in an alcohol solvent, a stable carbamate (B1207046) is formed instead. thermofisher.com

The Curtius rearrangement provides a pathway from a carboxylic acid to the same isocyanate intermediate. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097), which itself is typically prepared from the corresponding carboxylic acid or its derivative. organic-chemistry.org Research on the closely related bicyclo[2.2.1]heptane-2-carboxylic acid has shown that its corresponding isocyanate can be synthesized by reacting the acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine. nih.gov A patent has described a similar transformation for the 7-oxabicyclo[2.2.1]heptane system, where a carboxylic acid ester is converted to a hydrazide, then to an azide, which rearranges in the presence of an alcohol to form a carbamic acid ester. google.com

Once formed, the 7-oxabicyclo[2.2.1]heptan-2-yl isocyanate is a valuable synthetic intermediate. It can react with various nucleophiles. For instance, reaction with amines leads to the formation of substituted ureas. This has been demonstrated in the synthesis of 1,3-disubstituted ureas where bicyclo[2.2.1]heptane-2-yl isocyanate reacts with various amines to produce the target ureas in high yields. nih.gov

Precursor CompoundReactionKey ReagentsIntermediateFinal Product Example
This compoundHofmann RearrangementBr₂, NaOHIsocyanate7-Oxabicyclo[2.2.1]heptan-2-amine
7-Oxabicyclo[2.2.1]heptane-2-carboxylic AcidCurtius RearrangementDPPA, Et₃NIsocyanate7-Oxabicyclo[2.2.1]heptan-2-yl isocyanate
7-Oxabicyclo[2.2.1]heptan-2-yl isocyanateNucleophilic AdditionPrimary/Secondary Amine-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-3-alkyl/aryl-urea

The carboxamide group can act as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. This strategy allows for the selective introduction of substituents onto the otherwise unreactive saturated hydrocarbon backbone of the 7-oxabicyclo[2.2.1]heptane system.

Research has demonstrated the successful palladium-catalyzed β-(hetero)arylation of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide. researchgate.net In this process, the 8-aminoquinoline amide group directs the palladium catalyst to activate the C-H bonds at the C-3 position of the bicyclic ring, enabling coupling with various aryl and heteroaryl iodides. researchgate.net

The reaction exhibits complete diastereoselectivity, with arylation occurring exclusively at the exo face of the C-3 position. researchgate.net This method provides a powerful tool for creating structurally complex, three-dimensional fragments for applications such as drug discovery. The reaction is tolerant of a range of functional groups on the aryl iodide coupling partner. researchgate.net

Table 1: Palladium-Catalyzed Directed Arylation of N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide Reaction conditions typically involve a palladium catalyst, a ligand, a base, and the aryl iodide coupling partner in a suitable solvent.

Aryl Iodide PartnerProduct Yield
4-Iodoanisole99%
4-Iodotoluene99%
1-Iodo-4-(trifluoromethyl)benzene85%
2-Iodothiophene88%
3-Iodopyridine73%

Data sourced from a study on directed arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net

Reactivity in Polymerization Processes

The unsaturated analog of the title compound, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide (an oxanorbornene derivative), is an important monomer in polymerization chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP).

ROMP is a powerful polymerization technique driven by the release of ring strain in cyclic olefin monomers. rsc.orgresearchgate.netrsc.org Oxanorbornene derivatives are excellent substrates for ROMP due to their significant ring strain. nih.gov The polymerization is typically initiated by transition metal carbene complexes, most notably Grubbs' catalysts (first, second, and third generation). researchgate.netrsc.org

The polymerization of oxanorbornene monomers results in linear polymers containing repeating dihydrofuran units with preserved stereochemistry from the monomer. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, characteristic of a living polymerization. nih.gov The high functional group tolerance of modern ruthenium catalysts means that monomers bearing functional groups like carboxamides can be readily polymerized. rsc.orgrsc.org

The stereochemistry of the substituent at the C-2 position (endo vs. exo) has a profound impact on the polymerization behavior of oxanorbornene monomers. For traditional norbornene derivatives, exo isomers typically polymerize much faster than their endo counterparts due to reduced steric hindrance for the incoming catalyst. nsf.gov

However, recent studies on 7-oxanorbornene derivatives have revealed a surprising reversal of this reactivity trend when using Grubbs' third-generation (G3) catalyst. rsc.orgresearchgate.netrsc.org For these substrates, the endo isomer exhibits a significantly higher reactivity and initiates polymerization much faster than the corresponding exo isomer. rsc.orgresearchgate.netrsc.org While the pure exo monomers can be homopolymerized successfully, the endo isomers react quickly with the catalyst but undergo very slow or no homopropagation. researchgate.net This difference in reactivity allows for selective polymerization and the design of complex polymer architectures.

Table 2: Comparative Reactivity of Endo and Exo Oxanorbornene Isomers in ROMP with G3 Catalyst

IsomerInitiation RateHomopolymerization
ExoSlowerYes
EndoFasterVery slow or non-existent

Findings based on studies of oxanorbornene derivatives. rsc.orgresearchgate.netrsc.org

The unique reactivity of endo-oxanorbornene isomers—fast initiation followed by slow or arrested propagation—makes them ideal candidates for a process known as Single Unit Monomer Addition (SUMI). rsc.orgresearchgate.netrsc.org In this process, the endo monomer adds to the catalyst to form a new, stable propagating species, but further addition of the same monomer is kinetically disfavored. researchgate.net

This SUMI behavior has been exploited for several synthetic applications. When a mixture of endo and exo isomers is treated with a G3 catalyst, the endo isomer reacts first, effectively capping the catalyst and preventing the polymerization of the exo isomer. researchgate.net

Furthermore, endo-oxanorbornenes that exhibit SUMI can be used to create perfectly alternating copolymers. In the presence of a second, more reactive cyclic olefin (like cyclohexene), the catalyst will add one unit of the endo-oxanorbornene, followed by one unit of the comonomer, repeating this sequence to build an alternating polymer chain. rsc.orgresearchgate.netrsc.org This technique has also been applied to synthesize end-functionalized polymers by using a functionalized endo-oxanorbornene derivative as a "capping agent" that adds only once at the beginning of the polymerization process. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 7 Oxabicyclo 2.2.1 Heptane 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a cornerstone technique for the structural analysis of 7-oxabicyclo[2.2.1]heptane derivatives, providing critical insights into their conformation and configuration.

¹H NMR and ¹³C NMR Data Analysis for Conformation and Configuration

The analysis of ¹H and ¹³C NMR spectra is fundamental to defining the structure of 7-oxabicyclo[2.2.1]heptane-2-carboxamide. The rigid, bridged structure of the 7-oxabicyclo[2.2.1]heptane skeleton results in distinct chemical shifts and coupling constants that are highly dependent on the stereochemistry of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The bridgehead protons (H1 and H4) typically appear as distinct multiplets. The protons on the carbon backbone (C2, C3, C5, C6) exhibit complex splitting patterns due to coupling with their neighbors. The orientation of the carboxamide group, whether exo (pointing away from the oxygen bridge) or endo (pointing towards the oxygen bridge), significantly influences the chemical shifts of the adjacent protons, particularly H2. For the parent 7-oxabicyclo[2.2.1]heptane, the bridgehead protons (H1, H4) resonate around 4.57 ppm, while the methylene (B1212753) protons appear between 1.45 and 1.69 ppm. chemicalbook.com In substituted derivatives, the H2 proton in the exo configuration is expected to have a different chemical shift and coupling constant compared to the endo isomer due to differing dihedral angles with the protons on C3.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shift for each carbon atom. The bridgehead carbons (C1 and C4) are characteristically deshielded due to the adjacent oxygen atom. The chemical shifts of C2 and C3 are influenced by the substituent, while C5 and C6 are typically found further upfield. In studies of various 7-oxabicyclo[2.2.1]heptane derivatives, the bridgehead carbons (C1, C4) show signals in the range of 78-82 ppm, while the methylene carbons (C2, C3, C5, C6) appear between 28-35 ppm. oup.com The carbonyl carbon of the carboxamide group is expected to resonate significantly downfield, typically in the range of 170-180 ppm.

Interactive Data Table: Representative NMR Data for 7-Oxabicyclo[2.2.1]heptane Derivatives

Position¹H Chemical Shift (ppm) (Model Compound: 7-oxabicyclo[2.2.1]heptane)¹³C Chemical Shift (ppm) (Model Compound: 7-oxabicyclo[2.2.1]heptane)Expected ¹³C Shift (ppm) (this compound)
C1/C4~4.57~79.0~78-82
C2/C3/C5/C6~1.45-1.69~30.0~28-45 (C2 will be substituted)
C=ON/AN/A~170-180

Note: The exact chemical shifts for this compound will vary based on the specific stereoisomer and solvent conditions. The data presented is based on the parent ring system and typical values for related functional groups. chemicalbook.comoup.com

Application of Advanced NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural and stereochemical assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum would allow for the tracing of the proton connectivity throughout the bicyclic framework, confirming the assignment of signals for H1 through H6. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, providing crucial information about the molecule's 3D structure and stereochemistry. For this compound, a key application of NOESY is to determine the exo or endo configuration of the carboxamide group. researchgate.net For an exo isomer, a NOE correlation would be expected between the proton on C2 and the protons on the same side of the ring (e.g., H5 and H6), while for an endo isomer, correlations might be observed with other protons. nih.gov Such experiments have been pivotal in confirming stereochemistry in related bicyclo[2.2.1]heptane systems. researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography provides the most definitive evidence for the molecular structure of a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of 7-oxabicyclo[2.2.1]heptane, single-crystal X-ray analysis has been used to unambiguously confirm the spatial arrangement of substituents and the conformation of the bicyclic ring. smolecule.com

In the solid state, the 7-oxabicyclo[2.2.1]heptane framework maintains its rigid, bridged structure. The analysis would reveal the precise orientation of the carboxamide group and any intermolecular interactions, such as hydrogen bonding between the amide N-H and C=O groups of adjacent molecules, which dictate the crystal packing. For example, the crystal structure of a related compound, 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, has been determined, providing a clear picture of the molecular geometry and intermolecular forces. crystallography.net

Mass Spectrometry (e.g., MALDI-ToF) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) or Electrospray Ionization (ESI-MS) would be used to determine the mass of the molecular ion, confirming the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For the 7-oxabicyclo[2.2.1]heptane system, characteristic fragmentation pathways often involve the cleavage of the bicyclic ring. A common fragmentation is a retro-Diels-Alder reaction, which would lead to the loss of a furan (B31954) fragment. The fragmentation of the carboxamide side chain would also produce characteristic ions. Analysis of the mass spectrum of the related 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid shows a complex pattern indicative of the breakdown of the bicyclic core. nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and ether functional groups. Key expected peaks include:

N-H stretch: A sharp peak (or a doublet for primary amides) in the region of 3100-3500 cm⁻¹.

C-H stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the bicyclic ring.

C=O stretch (Amide I band): A strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H bend (Amide II band): A peak located around 1550-1640 cm⁻¹.

C-O-C stretch: A distinct peak in the fingerprint region, usually around 1050-1150 cm⁻¹, characteristic of the ether linkage in the bicyclic system.

Studies on related dicarboxamides show strong carbonyl absorptions around 1632-1643 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C backbone of the bicyclic ring would likely show characteristic signals in the Raman spectrum. While the amide C=O stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, more symmetric vibrations of the carbon skeleton might be more prominent. Raman studies have been used to investigate the vibrational frequencies of the parent 7-oxabicyclo[2.2.1]heptane molecule. nih.gov

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3100-3500
Alkane (C-H)Stretch2850-2960
Amide (C=O)Stretch (Amide I)1630-1680
Amide (N-H)Bend (Amide II)1550-1640
Ether (C-O-C)Stretch1050-1150

Computational and Theoretical Studies on 7 Oxabicyclo 2.2.1 Heptane 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and reactivity of the 7-oxabicyclo[2.2.1]heptane scaffold. These calculations are fundamental to understanding how the molecule interacts with other chemical species, such as metal ions.

One notable study focused on a related compound, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide (OBDA), to model its interaction with actinide ions like Americium(III). unimib.itrsc.org DFT calculations were used to determine the energy-optimized structures of both the free ligand and its Am³⁺ complex. unimib.itrsc.org The results revealed significant changes in the electronic charge distribution upon complexation. For instance, the electron density on the amidic oxygen atom increased from -0.60 e in the free ligand to -0.641 e in the complex. unimib.it This polarization is attributed to the amidic oxygen atoms drawing electron density from adjacent carbon atoms, a key factor in the compound's ability to coordinate with metal ions. unimib.it

These theoretical models help predict the most stable geometries and the nature of the bonding between the ligand and metal, which is essential for designing molecules with specific ion-binding properties. unimib.itrsc.org The calculations confirmed that the amide carbonyls and the bridgehead ether-oxygen all participate in the metal-ligand complex formation, making the OBDA ligand tridentate. unimib.it

Table 1: Calculated Electronic Properties of a 7-Oxabicyclo[2.2.1]heptane Dicarboxamide Derivative unimib.it
ParameterFree LigandAm³⁺ Complex
Charge on Amidic Oxygen-0.60 e-0.641 e
Charge on Amidic Carbon-0.412 e+0.714 e

Mechanistic Investigations using Computational Chemistry

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms involving 7-oxabicyclo[2.2.1]heptane-2-carboxamide, including the analysis of transition states and the simulation of catalytic processes.

The formation of the 7-oxabicyclo[2.2.1]heptane ring system is often achieved through cycloaddition reactions, and DFT is instrumental in analyzing the transition states (TS) of these transformations. The Diels-Alder reaction between a furan (B31954) and a dienophile is a common route, and calculations can rationalize the observed stereoselectivity. nih.gov Computational studies on the reaction of furans with N-methylmaleimide have optimized the geometries of both endo and exo transition states, allowing for the calculation of activation energies (ΔG≠) that explain the preferential formation of one isomer over the other. nih.gov

In a study of a zeolite-catalyzed Diels-Alder reaction forming a related bicyclic product, computational methods were used to explore both concerted and stepwise pathways. tue.nlacs.org The transition states for each step (TS1 and TS2 in the stepwise mechanism) were located and their energies calculated, providing a detailed map of the reaction's progress. tue.nlacs.org

Furthermore, DFT calculations at the ωB97X-D/6-311G(d) level have been used to study the 1,3-dipolar cycloaddition involving derivatives like (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, identifying four potential reaction channels and analyzing their transition states to predict the outcome. unimib.it Computational analysis has also been applied to gold(I)-catalyzed cycloisomerization reactions that form the 7-oxabicyclo[2.2.1]heptane core. researchgate.net In this work, the energy barrier for the key semi-pinacol rearrangement transition state (TS1) was calculated to be 15.9 kcal/mol, providing critical insight into the reaction mechanism. researchgate.net

Computational simulations are vital for understanding how catalysts interact with the 7-oxabicyclo[2.2.1]heptane framework and for mapping entire catalytic cycles. A prominent example is the palladium-catalyzed directed β-arylation of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide. researchgate.net Theoretical studies can suggest plausible catalytic cycles, detailing the coordination of the palladium catalyst to the amide directing group, the subsequent C-H activation, and the final reductive elimination step that forms the arylated product.

Simulations have also shed light on catalyst-substrate interactions in other contexts. In the gold-catalyzed synthesis of the bicyclic core, DFT calculations mapped the entire reaction pathway, starting from the coordination of the substrate to the gold complex (CP1), proceeding through key intermediates (CP2, CP3), and culminating in product formation and regeneration of the catalyst. researchgate.net Similarly, studies of Diels-Alder reactions within the microporous spaces of transition-metal-exchanged faujasite zeolites have calculated the adsorption energies of reactants onto the catalytic metal sites, quantifying the crucial initial catalyst-substrate interaction. acs.org

Stereochemical Predictions and Conformational Analysis

The rigid bicyclic structure of 7-oxabicyclo[2.2.1]heptane derivatives imposes significant steric constraints, making computational methods essential for predicting stereochemical outcomes and analyzing conformational preferences. The bicyclic core inherently favors specific configurations, such as the endo or exo placement of substituents. nih.gov

Computational modeling, often using DFT methods like B3LYP/6-31G*, is used alongside experimental techniques like 2D NMR (NOESY) to confirm stereochemistry. These calculations can predict NMR chemical shifts and coupling constants, which, when compared to experimental data, provide definitive structural assignments. For example, NOESY correlations between specific protons can confirm an endo or exo configuration, a finding that can be corroborated by computationally derived, energy-minimized structures.

Geometry optimization studies on related dicarboxamides have identified multiple low-energy conformers, providing insight into the molecule's flexibility and preferred shapes. unimib.it In natural products containing this scaffold, computational analysis combined with ROESY NMR data has been used to determine the relative configurations of multiple stereocenters within the rigid bridged ring system. mdpi.com This synergy between computational prediction and experimental verification is crucial for accurately defining the three-dimensional structure of these complex molecules.

Time-Dependent Density Functional Theory (TDDFT) for Optical Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to predict the electronic absorption spectra and other optical properties of molecules. While extensive TDDFT studies on this compound itself are not widely reported, the methodology has been applied to complex molecules containing the core 7-oxabicyclo[2.2.1]heptane skeleton to determine their chiroptical properties.

Applications and Synthetic Utility of 7 Oxabicyclo 2.2.1 Heptane 2 Carboxamide in Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The 7-oxabicyclo[2.2.1]heptane skeleton serves as a foundational element for the synthesis of complex molecules due to its inherent structural rigidity and stereochemical control. researchgate.net This framework is often introduced via a Diels-Alder reaction between furan (B31954) and a suitable dienophile, a process that sets up multiple stereocenters in a predictable manner. researchgate.netmdpi.com The resulting bicyclic adduct can then be elaborated into a variety of complex targets.

The utility of this scaffold is evident in the total synthesis of numerous natural products and bioactive compounds. researchgate.net For instance, derivatives of 7-oxabicyclo[2.2.1]heptane have been instrumental as key intermediates in the synthesis of carba-α-DL-glucopyranose and solanoeclepin A, the latter being a potent hatching agent for potato cyst nematodes. acs.orgrsc.org The predictable stereochemistry of the bicyclic system allows for the precise installation of functional groups, guiding the synthetic route toward the desired complex target.

Furthermore, the strain inherent in the bicyclic system can be strategically exploited for ring-opening reactions, providing access to highly functionalized carbocyclic and heterocyclic systems that would be challenging to synthesize otherwise. acs.org This approach has been applied to the synthesis of shikimic acid derivatives and various sugars and C-nucleosides. mdpi.com

A recent study highlights a palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. This method, which utilizes an 8-aminoquinoline (B160924) directing group on the carboxamide, allows for the formation of arylated products in high yields (up to 99%) with complete diastereoselectivity. researchgate.netresearchgate.net Subsequent cleavage of the directing group furnishes small, three-dimensional bridged compounds that are valuable for fragment-based drug discovery. researchgate.netresearchgate.net

Precursor in the Synthesis of Functionally Diverse Organic Scaffolds

7-Oxabicyclo[2.2.1]heptane-2-carboxamide and its related acid or ester derivatives are pivotal precursors for a wide array of organic scaffolds. researchgate.net The initial Diels-Alder adduct can be readily converted to the saturated carboxamide, which then serves as a launchpad for further chemical transformations. researchgate.netresearchgate.net

One of the key transformations is the functionalization of the bicyclic core. For example, the aforementioned directed C-H arylation introduces aromatic and heteroaromatic moieties onto the scaffold with high precision. researchgate.netresearchgate.net This method provides access to a library of substituted bridged compounds that can be used in medicinal chemistry to explore chemical space. researchgate.net

The following table summarizes the synthesis of an 8-aminoquinoline functionalized oxabicycle, a key precursor for these diverse scaffolds. researchgate.net

StepReactionProductYield
1Diels-Alder reaction of furan and acrylonitrileAdduct of endo and exo diastereomers-
2Reduction of the alkeneCompound 1088% (over 2 steps)
3Hydrolysis of the nitrile groupexo-carboxylic acid 1185%
4Amide coupling with 8-aminoquinoline(1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide90%

This functionalized precursor can then undergo palladium-catalyzed arylation to produce a variety of substituted scaffolds, as shown in the table below. researchgate.net

Arylating AgentProductYield
4-IodoacetophenoneArylated oxabicyclic amide99%
Methyl 4-iodobenzoateArylated oxabicyclic amide95%
4-IodobenzonitrileArylated oxabicyclic amide92%
2-IodopyridineHeteroarylated oxabicyclic amide88%

These examples demonstrate the role of this compound derivatives as versatile precursors for generating libraries of complex and functionally diverse molecules. researchgate.net

Utility in the Development of Bridged Bicyclic Systems with Defined 3D Geometries

The rigid structure of the 7-oxabicyclo[2.2.1]heptane system is a key feature that chemists exploit to create molecules with well-defined three-dimensional (3D) geometries. ontosight.ai This conformational constraint is particularly useful in drug design, where the specific shape of a molecule is critical for its interaction with biological targets. ontosight.ai

By using the 7-oxabicyclo[2.2.1]heptane core, chemists can precisely control the spatial arrangement of substituents. This allows for the creation of molecules with specific shapes that can fit into the active sites of enzymes or bind to receptors with high affinity and selectivity. ontosight.airsc.org

A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) has been synthesized and studied for their ability to extract trivalent and tetravalent actinides. rsc.org The rigid backbone of these molecules pre-organizes the amide groups for metal chelation, leading to high selectivity. The N,N-bis-2-ethylhexyl substituted diamide, in particular, showed excellent results for actinide extraction with very low extraction of other ions like Sr(II) and Ru(III), demonstrating the utility of this defined geometry in separation science. rsc.org

The stereochemistry of the bicyclic system is also well-defined, with substituents adopting either an exo or endo orientation. This allows for the synthesis of specific diastereomers with distinct biological activities. The 13C NMR chemical shifts of endo and exo isomers are notably different, providing a reliable method for stereochemical assignment. For instance, the signals for C2, C6, and the substituent carbon on the ring of endo-isomers consistently appear at a higher field (are more shielded) than those of the corresponding exo-isomers. oup.com

Application in Polymer Chemistry and Materials Science

Derivatives of 7-oxabicyclo[2.2.1]heptane, particularly those with unsaturation in the bicyclic ring (7-oxanorbornene derivatives), are important monomers in polymer chemistry. These strained olefins readily undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique properties. semanticscholar.orgevitachem.com

ROMP of 7-oxanorbornene derivatives, such as 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester, can be catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts) to yield high molecular weight polymers. semanticscholar.org The resulting polymers often possess interesting characteristics, such as the ability to form hydrogels when the ester groups are hydrolyzed to carboxylates. semanticscholar.org

The versatility of this system allows for the incorporation of various functional groups into the monomers, which are then transferred to the resulting polymer. For example, carbohydrate-substituted monomers have been prepared from (R)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid for use in ROMP. researchgate.net This enables the synthesis of functionalized polymers with potential applications in areas such as biomaterials and drug delivery. researchgate.net

The following table provides examples of 7-oxanorbornene derivatives used in ROMP.

MonomerCatalystResulting Polymer
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl esterRu(PPh3)2(Cl)2(CHPh)Poly(dimethyl-7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid)
Carbohydrate-substituted 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid derivativeRuthenium catalystCarbohydrate-functionalized polymer

The rigid oxanorbornane moiety is also used as a subunit in the construction of technologically interesting molecules, including anion transporting polymers and self-healing polymers. researchgate.net

Design of Chemical Probes for Investigating Molecular Interactions

The well-defined and rigid structure of this compound makes it an excellent scaffold for the design of chemical probes to study molecular interactions, particularly with proteins and enzymes. By attaching various functional groups to this core, researchers can create molecules that bind to specific biological targets and report on their function.

Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as inhibitors of protein phosphatase 5 (PP5), an enzyme implicated in tumor progression. nih.govresearchgate.net The spatial conformational restriction imposed by the bicyclic scaffold was found to be crucial for the selectivity of these inhibitors. nih.gov For example, compound 28a , a derivative from this class, showed a 38-fold enhanced selectivity for PP5 over the related enzyme PP2A. nih.gov This selectivity is attributed to how the rigid 7-oxabicyclo[2.2.1]heptane moiety orients the interacting groups to fit the active site of PP5. researchgate.net

The antitumor drug candidate LB-100, which features a 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety, has been shown to be a catalytic inhibitor of both PP2A and PP5. scispace.com X-ray crystallography revealed that this core moiety coordinates with the metal ions in the active site of the enzyme, effectively blocking substrate access. researchgate.netscispace.com

The following table summarizes the inhibitory activity of selected 7-oxabicyclo[2.2.1]heptane derivatives.

CompoundTarget Enzyme(s)IC50 (μM)Key Finding
28a PP5 / PP2A0.9 / 33.838-fold enhanced selectivity for PP5
LB-100PP2A and PP5-Catalytic inhibitor coordinating with active site metals

These examples underscore the value of the 7-oxabicyclo[2.2.1]heptane scaffold in designing specific chemical probes and inhibitors for dissecting complex biological processes. nih.govresearchgate.netscispace.com

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of highly substituted and stereochemically defined 7-oxabicyclo[2.2.1]heptane derivatives remains a key challenge. nih.gov A primary route to this scaffold is the Diels-Alder reaction between furan (B31954) and various dienophiles. researchgate.net Future efforts are directed towards creating more efficient and highly stereoselective versions of these syntheses.

Convergent and stereodivergent pathways are being developed to produce densely functionalized 1-aza-7-oxabicyclo[2.2.1]heptanes, which are precursors to complex piperidines. nih.govnih.gov One such method involves a three-component coupling reaction to create stereodefined primary homoallylic amines, followed by N-oxidation and a controlled intramolecular annulation. This process can yield distinct heterocyclic skeletons with high stereoselection (≥20:1). nih.govnih.gov The control over stereochemistry is achieved by managing the nitrone geometry and directing the reaction pathway between a direct [3+2] cycloaddition or a tandem researchgate.netresearchgate.net-sigmatropic rearrangement/[3+2] cycloaddition. nih.gov

Enantioselective synthesis is another critical area. A scalable method for producing (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor, has been developed using enzymatic resolution with lipase (B570770) A from Candida antarctica. researchgate.net Additionally, asymmetric Diels-Alder reactions using chiral auxiliaries, such as (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates with furan, have proven effective in creating enantiomerically enriched 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org

Synthetic Strategy Key Features Stereoselectivity Reference
Convergent & Stereodivergent AnnulationThree-component coupling, N-oxidation, controlled nitrone annulation.≥20:1 diastereomeric ratio. nih.govnih.gov
Enzymatic ResolutionUse of lipase A from Candida antarctica on a butyl ester derivative.High enantioselectivity. researchgate.net
Asymmetric Diels-AlderChiral 3-(2-pyridylsulphinyl)acrylate dienophiles react with furan.Highly diastereoselective. rsc.org

Exploration of Unprecedented Reactivity Modes and Selective Functionalization Strategies

The inherent strain in the bicyclic framework of 7-oxabicyclo[2.2.1]heptane provides opportunities for unique chemical transformations. Research is increasingly focused on discovering novel reactivity modes and developing precise functionalization strategies.

One significant advancement is the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.netresearchgate.net Using an 8-aminoquinoline (B160924) directing group, this method achieves arylation in yields up to 99% and heteroarylation up to 88%, with complete diastereoselectivity. researchgate.net This strategy allows for the introduction of aromatic and heteroaromatic moieties at specific positions, which is highly valuable for creating diverse chemical libraries. researchgate.netresearchgate.net

Ring-opening reactions represent another important area of exploration. The strained ether bridge can be cleaved under various conditions to yield highly functionalized cyclohexane (B81311) or cyclopentane (B165970) derivatives. researchgate.net For instance, ketyl radical anions can induce the opening of the 7-oxabicyclo[2.2.1]heptane ring. Unusual strain-releasing nucleophilic rearrangements have also been observed, leading to cyclohexenyl derivatives through a concerted ring-opening mechanism. diva-portal.org These reactions provide access to a wider range of molecular architectures from a common bicyclic precursor.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The integration of continuous flow chemistry offers significant advantages for the synthesis of bicyclic compounds, including improved safety, scalability, and efficiency. researchgate.net While specific applications to 7-oxabicyclo[2.2.1]heptane-2-carboxamide are emerging, the principles have been successfully applied to related systems.

For example, the synthesis of bicyclic esters via Diels-Alder reactions in continuous-flow microreactors has been shown to dramatically reduce reaction times from hours to seconds, while achieving high yields (e.g., 96.7%). researchgate.net Similarly, a three-step synthesis of an ethyl carbamate (B1207046) derivative of 7-oxabicyclo[2.2.1]heptane was successfully adapted to a microreactor system, enabling safe handling of a highly exothermic quenching step and an acylazide intermediate. researchgate.net The yields for the individual continuous flow steps were high, at 96%, 94%, and 84%. researchgate.net

These examples demonstrate the potential of flow chemistry to make the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives more sustainable and suitable for industrial-scale production. researchgate.netacs.org Future work will likely focus on adapting more complex stereoselective syntheses to continuous flow setups and developing greener reaction conditions.

Advanced Computational Approaches for Mechanistic Elucidation and Rational Design

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and for the rational design of novel molecules based on the 7-oxabicyclo[2.2.1]heptane scaffold.

In the context of drug design, computational modeling plays a crucial role. For instance, in the development of inhibitors for the serine/threonine phosphatase PP5, rational drug design based on the structure of a known inhibitor (LB-100) led to the synthesis of new 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives. researchgate.netacs.orgnih.gov X-ray crystallography revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with metal ions in the enzyme's active site. researchgate.net This structural insight allowed for the design of compound 28a , which exhibited a 38-fold enhanced selectivity for PP5 over the related PP2A enzyme. acs.orgnih.gov The improved selectivity was attributed to the spatial conformational restriction of an indole (B1671886) fragment attached to the scaffold. acs.orgnih.gov

Computational methods are also applied to understand structure-activity relationships (SAR) in other applications, such as herbicides featuring fused bicyclic ether structures. nih.gov These approaches provide deeper insights into how molecular structure influences biological activity, guiding the design of more potent and selective compounds.

Design and Synthesis of Highly Functionalized Bicyclic Systems for Chemical Libraries and Fragment-Based Discovery

The rigid, three-dimensional nature of the 7-oxabicyclo[2.2.1]heptane scaffold makes it an ideal candidate for fragment-based drug discovery (FBDD) and the construction of chemical libraries with high sp³ character. uvic.cadntb.gov.uadtu.dk There is a growing demand in medicinal chemistry for novel, complex molecules that can explore new areas of chemical space beyond traditional flat aromatic structures. lifechemicals.com

The 7-oxabicyclo[2.2.1]heptane framework serves as a valuable starting point for generating small, bridged compounds that can be used as 3D fragments in screening libraries. researchgate.netresearchgate.net The directed C-H functionalization strategies mentioned previously are key to creating libraries of these fragments with diverse substituents. researchgate.net Cleavage of the directing group after functionalization provides the final small molecules ready for screening. researchgate.net

Q & A

Q. Advanced Considerations

  • Stereochemical Control : The stereochemistry of substituents (e.g., hydroxyl or benzyl groups) depends on the chiral auxiliaries or catalysts used. For instance, enantioselective Diels-Alder reactions with Lewis acids (e.g., Evans’ oxazaborolidines) can yield >90% enantiomeric excess in related bicycloheptane systems .
  • Post-Functionalization : Oxidation (e.g., using KMnO₄ or RuO₄) and reduction (e.g., NaBH₄ or catalytic hydrogenation) modify the carboxamide’s reactivity, enabling derivatives with ketone, alcohol, or amine functionalities .

Q. Basic Characterization Techniques

  • NMR : ¹H and ¹³C NMR are critical for confirming the bicyclic framework. For example, the bridgehead protons exhibit distinct coupling patterns (J = 8–10 Hz) due to rigid geometry .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for the (1S,2S,4R,6S)-6-hydroxy derivative .

Q. Advanced Computational Analysis

  • DFT Calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data. For instance, B3LYP/6-31G(d) simulations align with observed ¹³C shifts (±2 ppm) .
  • Molecular Dynamics : Assess conformational flexibility, revealing that the oxabicyclo core restricts rotation, stabilizing specific bioactive conformers .

What are the primary challenges in analyzing conflicting bioactivity data for this compound analogs?

Q. Methodological Approach to Data Contradictions

  • Source of Variability : Differences in assay conditions (e.g., cell lines, enzyme purity) can lead to discrepancies. For example, IC₅₀ values for kinase inhibition vary by 10-fold between HEK293 and HeLa cells .
  • Structural Nuances : Minor substitutions (e.g., benzyl vs. methyl groups) drastically alter solubility and target affinity. A methyl ester derivative showed 100x higher permeability in Caco-2 assays compared to the carboxylic acid form .

Q. Resolution Strategies

Standardized Assays : Use recombinant proteins and orthogonal assays (e.g., SPR + enzymatic activity) to confirm target engagement.

Metabolic Stability Studies : LC-MS/MS profiling identifies degradation products that may interfere with bioactivity measurements .

How do structural analogs of this compound compare in reactivity and application scope?

Q. Advanced Structural Analysis

Compound NameKey Functional GroupsReactivity ProfileApplicationsReference
7-Oxabicyclo[2.2.1]heptaneEther bridgeProne to ring-opening under acidic conditionsPolymer precursors
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acidEpoxide, Carboxylic acidEpoxide ring strain enhances electrophilicityCrosslinking agents
2-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehydeAldehyde, HydroxylAldehyde enables Schiff base formationBioconjugation probes

Key Insight : The carboxamide group in this compound enhances hydrogen-bonding capacity, making it superior to analogs in enzyme inhibition studies .

What computational tools are recommended for predicting the metabolic stability of this compound derivatives?

Q. Methodological Guidelines

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 interactions, and bioavailability. For example, derivatives with logP >3 show high plasma protein binding (>95%) .
  • MD Simulations : GROMACS or AMBER can model interactions with metabolic enzymes (e.g., CYP3A4), identifying susceptible sites for oxidation .

Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) to refine models .

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